Cas no 1806269-54-4 (Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate)

Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate is a versatile benzoate derivative featuring a cyano group, an iodo substituent, and a trifluoromethyl group on the aromatic ring. This compound is particularly valuable in synthetic organic chemistry as a multifunctional intermediate, enabling further derivatization via cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) facilitated by the reactive iodo group. The electron-withdrawing cyano and trifluoromethyl groups enhance its utility in nucleophilic substitution and cyclization reactions. Its ester functionality allows for further transformations, such as hydrolysis or transesterification. The compound’s structural features make it suitable for applications in pharmaceuticals, agrochemicals, and materials science, where precise functionalization is required.
Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate structure
1806269-54-4 structure
商品名:Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate
CAS番号:1806269-54-4
MF:C10H5F3INO2
メガワット:355.05188536644
CID:4951817

Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate
    • インチ: 1S/C10H5F3INO2/c1-17-9(16)6-3-7(10(11,12)13)8(14)2-5(6)4-15/h2-3H,1H3
    • InChIKey: BPXZMVGSTGKYQH-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(C#N)=C(C(=O)OC)C=C1C(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 349
  • トポロジー分子極性表面積: 50.1
  • 疎水性パラメータ計算基準値(XlogP): 3

Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015012605-500mg
Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate
1806269-54-4 97%
500mg
790.55 USD 2021-06-21
Alichem
A015012605-250mg
Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate
1806269-54-4 97%
250mg
494.40 USD 2021-06-21
Alichem
A015012605-1g
Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate
1806269-54-4 97%
1g
1,490.00 USD 2021-06-21

Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate 関連文献

Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoateに関する追加情報

Comprehensive Overview of Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate (CAS No. 1806269-54-4)

Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate (CAS No. 1806269-54-4) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and advanced material science. This compound, characterized by its unique molecular structure featuring a cyano group, an iodo substituent, and a trifluoromethyl group, serves as a versatile intermediate in synthetic chemistry. Its CAS number 1806269-54-4 is frequently searched by researchers and industry professionals seeking high-purity reagents for complex chemical transformations.

The growing interest in trifluoromethylated compounds and iodo-substituted aromatics has positioned Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate as a critical building block in drug discovery. Recent trends in medicinal chemistry highlight the importance of fluorine-containing moieties due to their ability to enhance metabolic stability and bioavailability. This aligns with the increasing demand for CF3-containing intermediates, which are pivotal in the development of next-generation therapeutics targeting oncology, CNS disorders, and infectious diseases.

From a synthetic perspective, the cyano group in this compound offers valuable reactivity for further functionalization, making it a preferred choice for constructing heterocyclic frameworks. Researchers exploring cross-coupling reactions or nucleophilic aromatic substitutions often utilize this compound as a starting material. Its iodo substituent provides an excellent handle for metal-catalyzed transformations, particularly in palladium-catalyzed couplings, which remain a hot topic in organic synthesis methodologies.

The compound's applications extend beyond pharmaceuticals into material science, where trifluoromethylated aromatic systems contribute to the development of advanced polymers with unique electronic properties. This has become particularly relevant with the rising interest in organic electronic materials for flexible displays and energy storage devices. The electron-withdrawing nature of both the cyano and trifluoromethyl groups makes this derivative valuable for tuning material characteristics.

Quality and purity are paramount when working with Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate, as impurities can significantly impact reaction outcomes. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterization, with many researchers specifically searching for "CAS 1806269-54-4 purity analysis" or "spectral data for Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate". The compound's stability under various conditions is another frequent query, especially regarding storage recommendations and handling precautions.

Environmental considerations have also brought attention to this compound's green chemistry applications. The pharmaceutical industry's push toward more sustainable processes has increased interest in developing efficient synthetic routes for fluorinated building blocks like this one. Recent publications have explored catalytic methods for introducing the trifluoromethyl group with reduced environmental impact, making this area a growing focus for research teams worldwide.

For synthetic chemists, understanding the structure-activity relationships enabled by this compound is crucial. The strategic placement of the cyano, iodo, and trifluoromethyl groups on the aromatic ring creates unique electronic effects that influence subsequent reactions. This has led to numerous studies on its reactivity patterns, with particular attention to how these functional groups interact in various chemical environments.

The commercial availability of Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate has expanded in recent years to meet growing demand. Suppliers now offer this compound in various quantities, from milligram-scale for research purposes to kilogram quantities for industrial applications. This accessibility has facilitated its adoption across multiple disciplines, from academic laboratories to pharmaceutical development teams.

Looking forward, the compound's significance is likely to grow as research into fluorinated pharmaceuticals continues to expand. With approximately 30% of newly approved drugs containing fluorine atoms, intermediates like Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate will remain essential tools for medicinal chemists. Its combination of multiple functional groups in a single molecule provides unparalleled versatility for drug discovery programs aiming to address unmet medical needs.

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